molecular formula C17H24Br2OSi B12528684 Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- CAS No. 819851-14-4

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-

Cat. No.: B12528684
CAS No.: 819851-14-4
M. Wt: 432.3 g/mol
InChI Key: HPPKOKANEILALW-MRXNPFEDSA-N
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Description

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is a complex organosilicon compound It features a silane core bonded to a trimethyl group and a unique side chain containing bromine and phenylethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- typically involves multiple steps. One common approach is to start with the preparation of the side chain, which involves the bromination of a suitable precursor followed by the introduction of the phenylethynyl group. The final step involves the attachment of this side chain to the silane core under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- can undergo various chemical reactions, including:

    Oxidation: The bromine atoms can be oxidized to form corresponding oxides.

    Reduction: The phenylethynyl group can be reduced to a phenylethyl group.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromine oxides, while reduction can produce phenylethyl derivatives.

Scientific Research Applications

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- involves its interaction with specific molecular targets. The bromine atoms and phenylethynyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl- is unique due to its specific combination of bromine and phenylethynyl groups attached to a silane core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

CAS No.

819851-14-4

Molecular Formula

C17H24Br2OSi

Molecular Weight

432.3 g/mol

IUPAC Name

[(3R)-4,4-dibromo-1-phenyloct-1-yn-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C17H24Br2OSi/c1-5-6-14-17(18,19)16(20-21(2,3)4)13-12-15-10-8-7-9-11-15/h7-11,16H,5-6,14H2,1-4H3/t16-/m1/s1

InChI Key

HPPKOKANEILALW-MRXNPFEDSA-N

Isomeric SMILES

CCCCC([C@@H](C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br

Canonical SMILES

CCCCC(C(C#CC1=CC=CC=C1)O[Si](C)(C)C)(Br)Br

Origin of Product

United States

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